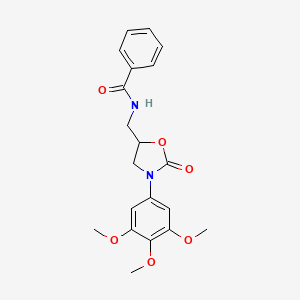

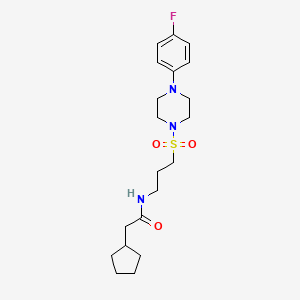

![molecular formula C8H14N2O3 B2491054 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243505-08-8](/img/structure/B2491054.png)

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one has been explored through various synthetic routes. For instance, studies have developed methods starting from 1,3-dichloroacetone and solketal derivatives, aiming to prepare bis-substituted dihydroxy-protected oximes for final acidic deprotection-spiroacetalization processes (Goubert et al., 2007). Another approach involved a Prins cascade process for the synthesis of spiromorpholinotetrahydropyran derivatives through the coupling of aldehydes with specific sulfonamides (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. For example, a study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided detailed chemical shift assignments through 1H, 13C NMR, and several 2D NMR experiments, offering valuable insights into the structure of these types of compounds (Zhang et al., 2008).

Chemical Reactions and Properties

Research into the chemical reactivity of spiro compounds includes the exploration of functionalized derivatives and their potential applications. One study synthesized a variety of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, showcasing the diversity of chemical modifications possible for these frameworks (Ahmed et al., 2012).

科学的研究の応用

Antihypertensive Properties

The compound 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one and its derivatives have been studied for their potential antihypertensive effects. Research has shown that certain 9-substituted derivatives demonstrate significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Bioactivity and Synthetic Methods

This compound falls under the category of 1,9-diazaspiro[5.5]undecanes, which have a range of biological activities. They are used in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. Additionally, there are various methods for their synthesis, including those that involve ring fusion with arenes and heteroarenes or incorporation of a carbonyl group (Blanco‐Ania et al., 2017).

Chemical Synthesis Techniques

There are innovative methods for synthesizing nitrogen-containing spiro heterocycles, such as this compound, without requiring a catalyst. These methods can yield high-quality compounds in short reaction times and have been confirmed by X-ray analysis (Aggarwal et al., 2014).

CCR8 Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Solid-Phase Synthesis

Advancements in microwave-assisted solid-phase synthesis have enabled the efficient creation of 3,9-diazaspiro[5.5]undecanes, including those based on this compound. This technique is facilitated by novel resin linkers, which allow for the easy cleavage of heterocycles (Macleod et al., 2006).

特性

IUPAC Name |

10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAMEZVLPCNWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(COCCN2)COC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

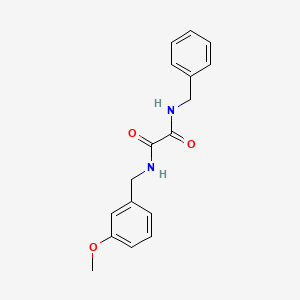

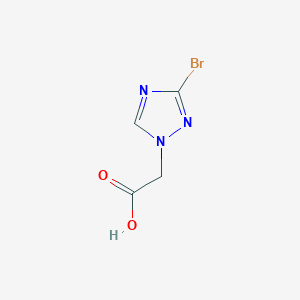

![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

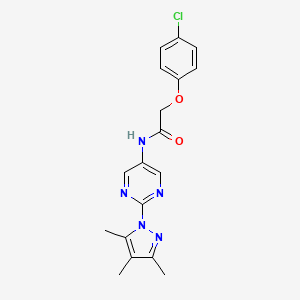

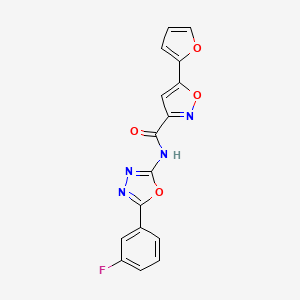

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

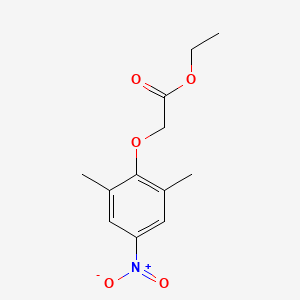

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)